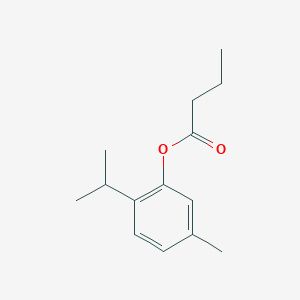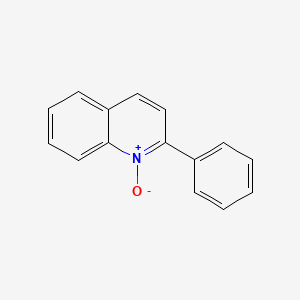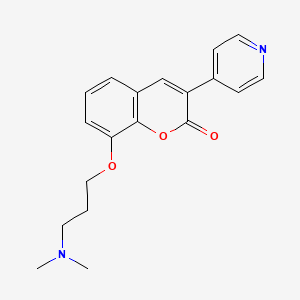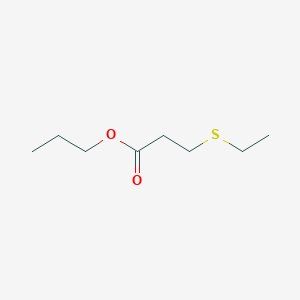
Propyl 3-ethylsulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-ethylsulfanylpropanoate is an ester compound characterized by the presence of a propyl group attached to the oxygen atom of the ester functional group, and an ethylsulfanyl group attached to the third carbon of the propanoate chain. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl 3-ethylsulfanylpropanoate can be synthesized through the esterification reaction between 3-ethylsulfanylpropanoic acid and propanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of a strong acid catalyst and elevated temperatures helps to increase the reaction rate and yield .
Types of Reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid such as hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: 3-ethylsulfanylpropanoic acid and propanol.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Applications De Recherche Scientifique
Propyl 3-ethylsulfanylpropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor
Mécanisme D'action
The mechanism of action of propyl 3-ethylsulfanylpropanoate involves its hydrolysis in biological systems to release 3-ethylsulfanylpropanoic acid and propanol. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components. The ethylsulfanyl group can interact with various molecular targets, potentially affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Ethyl propanoate: Similar ester structure but lacks the ethylsulfanyl group.
Propyl butanoate: Similar ester structure with a longer carbon chain but no sulfur-containing group.
Methyl 3-ethylsulfanylpropanoate: Similar structure but with a methyl group instead of a propyl group
Uniqueness: Propyl 3-ethylsulfanylpropanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This sulfur-containing group can undergo specific reactions, such as oxidation, that are not possible with simple alkyl esters .
Propriétés
Numéro CAS |
5402-69-7 |
|---|---|
Formule moléculaire |
C8H16O2S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
propyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-6-10-8(9)5-7-11-4-2/h3-7H2,1-2H3 |
Clé InChI |
IDFKQOMCLOEQBB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
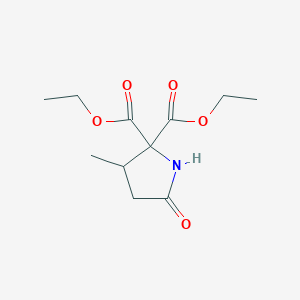

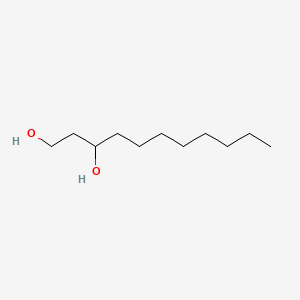
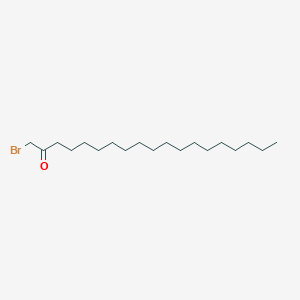
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

